Phenol-4-d1

Beschreibung

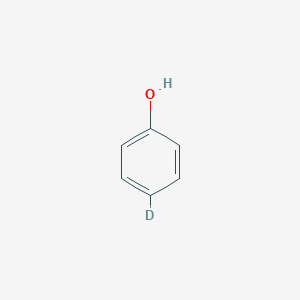

Phenol-4-d1 (C₆H₅OD) is a deuterated derivative of phenol, where the hydrogen atom at the para position is replaced by deuterium (²H). This isotopic substitution retains the chemical structure of phenol but alters its physical and spectroscopic properties due to deuterium’s higher atomic mass and distinct nuclear spin. This compound is primarily utilized in kinetic studies, isotopic labeling experiments, and as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to minimize signal interference .

Eigenschaften

IUPAC Name |

4-deuteriophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-MICDWDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480398 | |

| Record name | Phenol-4-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23951-03-3 | |

| Record name | Phenol-4-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23951-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenol-4-d1 can be synthesized through several methods, including:

Nucleophilic Aromatic Substitution: This involves the substitution of a hydrogen atom in phenol with deuterium using deuterated reagents under specific conditions.

Grignard Reagent Method: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.

Industrial Production Methods:

Coal Tar Extraction: Phenol is extracted from the middle oil fraction of coal tar.

Cumene Process: This involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved to produce phenol and acetone.

Types of Reactions:

Oxidation: this compound can be oxidized to form quinones.

Electrophilic Aromatic Substitution: this compound undergoes reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are used to nitrate this compound, producing nitrophenols.

Halogenation: Bromine or chlorine can be used to halogenate this compound without the need for a catalyst.

Major Products:

Nitrophenols: Formed from nitration reactions.

Halophenols: Formed from halogenation reactions.

Quinones: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Phenol-4-d1 is utilized in various scientific research fields due to its unique properties:

Wirkmechanismus

Phenol-4-d1 exerts its effects primarily through its phenolic hydroxyl group, which can participate in various chemical reactions. The deuterium atom in this compound can influence reaction kinetics and mechanisms due to the isotope effect, where the heavier deuterium atom forms stronger bonds compared to hydrogen . This can affect the rate of reactions and the stability of intermediates.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Deuterated phenols exhibit subtle but measurable differences in physical properties compared to their protiated analogs. The table below summarizes key properties of Phenol-4-d1 alongside phenol and 4-phenylphenol (a structurally related compound with a para-substituted phenyl group):

Table 1: Physical Properties of this compound and Related Compounds

| Property | Phenol | This compound | 4-Phenylphenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 94.11 | 95.12 | 170.21 |

| Melting Point (°C) | 40.5 | ~41* | 165–168 |

| Boiling Point (°C) | 181.7 | ~182* | 305–310 |

| Water Solubility (g/100 mL) | 8.3 | Slightly lower* | 0.01–0.1 |

| pKa (25°C) | 9.99 | ~10.1* | 9.5–10.0 |

Note: Values marked with () are inferred based on isotopic substitution effects and trends in deuterated compounds .*

- Molecular Weight : The replacement of hydrogen with deuterium increases the molecular weight by ~1 g/mol, impacting density and vapor pressure.

- Acidity (pKa): Deuterium’s stronger zero-point energy reduces O–D bond dissociation, making this compound slightly less acidic than phenol .

- Solubility : Reduced solubility in polar solvents due to deuterium’s weaker hydrogen-bonding capability compared to protium .

Spectroscopic Properties

Deuteration significantly alters NMR and infrared (IR) spectra. Below is a comparative analysis:

Table 2: NMR Data for this compound and Phenol

| Position | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Para-H/D | Not observed (D) | 123.5* |

| Ortho-H | 6.8–7.3 | 115.2 |

| Meta-H | 6.8–7.3 | 129.8 |

| Hydroxyl/O–D | 4.5–5.5 (OH) | N/A |

Note: Data adapted from spectral interpretation principles in deuterated aromatics .

- ¹H-NMR : The para-deuterium atom eliminates the corresponding proton signal, simplifying spectral analysis.

- ¹³C-NMR : The carbon bearing deuterium (C-4) exhibits a slight upfield shift (~0.3 ppm) due to isotopic effects .

Critical Analysis of Data Sources

The provided evidence highlights the importance of databases like KLSD and Merck Index for accessing compound-specific data . For instance:

- Merck Index: Provides foundational data for phenol and deuterated compounds but lacks a dedicated monograph for this compound .

- Spectroscopic References: Pretsch’s tables () offer methodologies for interpreting deuterium-induced shifts but require adaptation to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.